molecular formula C13H18ClNO2 B11814011 2-(1-Phenylpiperidin-4-yl)acetic acid;hydrochloride

2-(1-Phenylpiperidin-4-yl)acetic acid;hydrochloride

Cat. No.: B11814011
M. Wt: 255.74 g/mol
InChI Key: GVZCEOXUNLMCTE-UHFFFAOYSA-N
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Description

2-(1-Phenylpiperidin-4-yl)acetic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylpiperidin-4-yl)acetic acid;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production of this compound often involves multistep synthesis, including hydrogenation, cyclization, and reduction reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylpiperidin-4-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(1-Phenylpiperidin-4-yl)acetic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(1-Phenylpiperidin-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-(1-phenylpiperidin-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;/h1-5,11H,6-10H2,(H,15,16);1H

InChI Key

GVZCEOXUNLMCTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(=O)O)C2=CC=CC=C2.Cl

Origin of Product

United States

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